molecular formula C18H22N2O4 B7435395 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide

6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide

Cat. No. B7435395
M. Wt: 330.4 g/mol
InChI Key: PYBYABMAIKWWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide, also known as Cmpd-15, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide involves the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of viral replication. 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has also been shown to protect against oxidative stress-induced neuronal cell death and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one of the limitations of using 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For the study of 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide include further investigation into its potential use in cancer therapy, neurodegenerative disorders, and infectious diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide for use in experimental settings. Finally, the development of 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide analogs with improved potency and selectivity may also be an area of future research.

Synthesis Methods

The synthesis of 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-methylquinoline-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-1-(oxolan-2-yl)ethylamine to form the intermediate compound, which is subsequently hydrolyzed to form 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide.

Scientific Research Applications

6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disorders, and infectious diseases. In cancer research, 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative disorders, 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has been shown to protect against oxidative stress-induced neuronal cell death. In infectious diseases, 6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide has been shown to inhibit the replication of various viruses, including dengue virus and hepatitis C virus.

properties

IUPAC Name

6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-14(9-12-8-13(21)5-6-15(12)19-11)18(22)20-16(10-23-2)17-4-3-7-24-17/h5-6,8-9,16-17,21H,3-4,7,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYABMAIKWWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NC(COC)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide

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